

# Detecting Lewis X Positive Cells Using Flow Cytometry: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Lewis X antigen*

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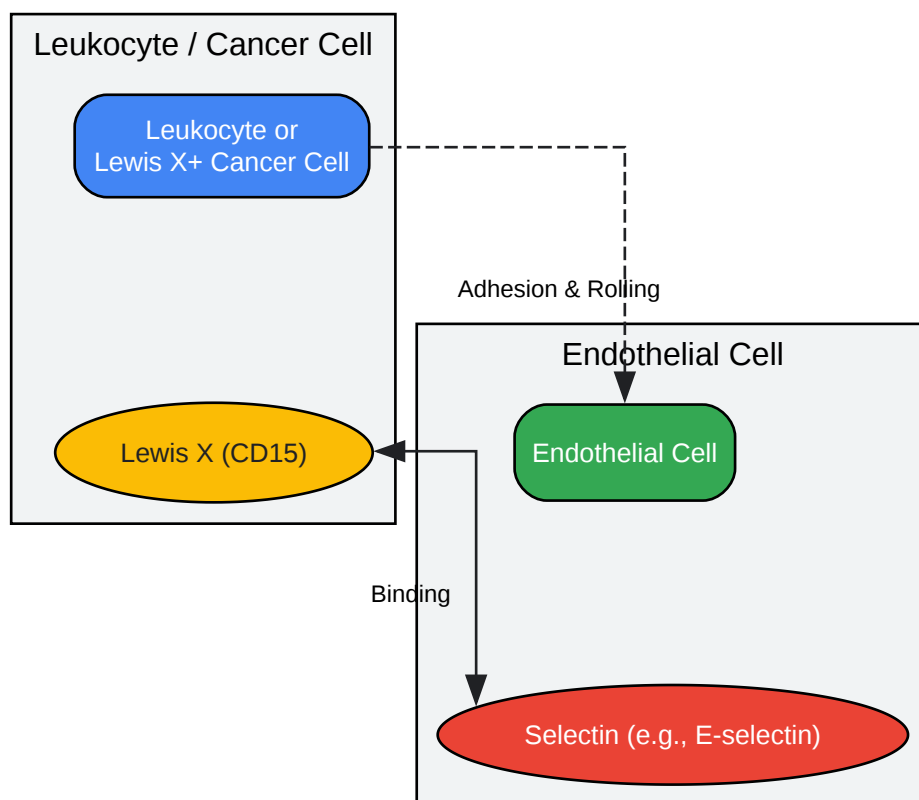
## Introduction

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope expressed on the surface of various cell types. It plays a crucial role in cell-cell recognition and adhesion processes.<sup>[1][2]</sup> In the context of human health and disease, the detection of Lewis X positive cells is of significant interest as its expression is dynamically regulated during development and disease progression. LeX is a well-established marker for myelomonocytic cells, including neutrophils and eosinophils, and is also expressed on some monocytes.<sup>[3]</sup> Furthermore, Lewis X is recognized as a marker for certain populations of stem cells, including neural stem and progenitor cells (NSPCs), and its expression has been associated with various types of cancer, where it may play a role in metastasis.<sup>[4][5]</sup>

Flow cytometry is a powerful and high-throughput technique for the identification and quantification of Lewis X positive cells within a heterogeneous population. This method utilizes fluorescently-labeled antibodies that specifically bind to the **Lewis X antigen** on the cell surface. As cells pass through the flow cytometer's laser, the fluorochromes are excited, and the emitted light is detected, allowing for the precise enumeration and characterization of LeX-expressing cells. These application notes provide a detailed protocol for the detection of Lewis X positive cells using flow cytometry, along with data presentation and interpretation guidelines.

## Biological Role of Lewis X in Cell Adhesion

The **Lewis X antigen** is a key player in mediating cell adhesion, a fundamental process in immunology and cancer biology. It functions as a ligand for selectins, a family of cell adhesion molecules, thereby facilitating the tethering and rolling of leukocytes on the endothelial cell surface during inflammation. This interaction is a critical initial step in the extravasation of leukocytes from the bloodstream to the site of inflammation. In cancer, the expression of Lewis X on tumor cells can mimic this process, promoting their adhesion to the endothelium and contributing to metastasis.



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Caption: Lewis X-mediated cell adhesion.

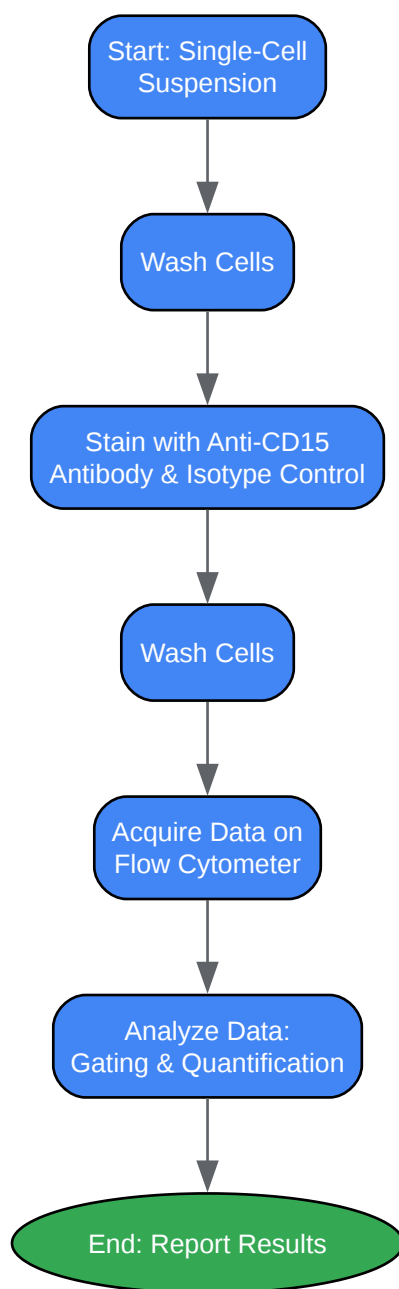
## Experimental Protocols

This section provides a detailed protocol for the staining of Lewis X on the cell surface for subsequent analysis by flow cytometry.

## Reagents and Materials

- **Primary Antibody:** Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody (e.g., FITC, PE, APC). The choice of fluorochrome will depend on the instrument's laser and filter configuration.
- **Isotype Control:** Fluorochrome-conjugated isotype control antibody matching the host species and immunoglobulin subclass of the primary antibody.
- **Cells:** Single-cell suspension of peripheral blood mononuclear cells (PBMCs), cultured cells, or dissociated tissue.
- **Staining Buffer:** Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
- **Red Blood Cell (RBC) Lysis Buffer (for whole blood):** Commercially available or laboratory-prepared RBC lysis buffer.
- **Flow Cytometer:** A flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochrome.
- Flow cytometry tubes
- Centrifuge
- Pipettes and tips

## Experimental Workflow



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Caption: Experimental workflow for Lewis X detection.

## Step-by-Step Staining Protocol

- Cell Preparation:
  - For whole blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions. Wash the

remaining leukocytes twice with cold Staining Buffer by centrifuging at 300-400 x g for 5 minutes.

- For cultured cells: Harvest cells and wash twice with cold Staining Buffer.
- For tissue samples: Prepare a single-cell suspension using mechanical dissociation and/or enzymatic digestion. Pass the cell suspension through a 40-70  $\mu\text{m}$  cell strainer to remove clumps. Wash the cells twice with cold Staining Buffer.
- Cell Counting and Viability:
  - Count the cells and determine viability using a method such as trypan blue exclusion. Ensure cell viability is >90% for optimal results.
  - Resuspend the cells in cold Staining Buffer to a final concentration of  $1 \times 10^7$  cells/mL.
- Staining:
  - Aliquot 100  $\mu\text{L}$  of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
  - Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD15 antibody to the designated tubes. A common starting recommendation is 2.5  $\mu\text{g}/10^6$  cells, but titration is highly recommended for each new antibody lot.
  - Add the same concentration of the corresponding isotype control antibody to a separate tube.
  - Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
- Washing:
  - Add 2 mL of cold Staining Buffer to each tube.
  - Centrifuge at 300-400 x g for 5 minutes.
  - Carefully decant the supernatant.
  - Repeat the wash step.

- Data Acquisition:
  - Resuspend the cell pellet in 300-500  $\mu$ L of Staining Buffer.
  - Acquire the samples on the flow cytometer. Collect a sufficient number of events (typically 10,000-100,000) for statistically significant analysis.

## Data Presentation and Analysis

### Gating Strategy

A proper gating strategy is crucial for accurate identification of Lewis X positive cells.

- Forward Scatter (FSC) vs. Side Scatter (SSC) Gate: First, gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris and dead cells. For peripheral blood, distinct populations of lymphocytes, monocytes, and granulocytes can be identified in this plot.<sup>[6][7]</sup>
- Singlet Gate: To exclude cell doublets or aggregates, gate on singlets using FSC-A (Area) versus FSC-H (Height) or FSC-W (Width).
- Lewis X (CD15) Positive Gate: From the singlet population of interest, create a histogram or a dot plot showing the fluorescence intensity of the CD15 antibody. Set the positive gate based on the isotype control, where the isotype-stained population should be negative.

### Quantitative Data Summary

The following table summarizes representative data on Lewis X expression in different human cell populations.

Cell Type	Subpopulation	Percentage of Lewis X (CD15) Positive Cells	Reference
Leukocytes	Granulocytes	>90%	<a href="#">[8]</a>
Monocytes	Variable, often low to moderate expression	<a href="#">[3]</a> <a href="#">[8]</a>	
Lymphocytes	Generally negative	<a href="#">[3]</a>	
Neural Cells	Embryonic Mouse Forebrain (E10.5)	~31%	<a href="#">[9]</a>
Embryonic Mouse Cortex (E14.5)	~22%	<a href="#">[9]</a>	
Cancer Cell Lines	Head and Neck Squamous Cell Carcinoma (UMSCC-103)	High expression	<a href="#">[10]</a>
Lung Cancer (A549)	Moderate expression	<a href="#">[11]</a>	
Colon Cancer (HCT 116)	Low to moderate expression	<a href="#">[11]</a>	

## Troubleshooting

Issue	Possible Cause	Solution
High background staining	- Antibody concentration too high- Inadequate washing- Dead cells present	- Titrate the antibody to determine the optimal concentration- Increase the number of wash steps- Use a viability dye to exclude dead cells from the analysis
Weak or no signal	- Antibody concentration too low- Improper antibody storage- Low or no expression of Lewis X on the cells	- Titrate the antibody- Check antibody storage conditions and expiration date- Use a positive control cell line known to express Lewis X
Cell clumps	- High cell concentration- Presence of DNA from dead cells	- Reduce cell concentration- Add DNase to the cell suspension

## Conclusion

The detection of Lewis X positive cells by flow cytometry is a robust and valuable tool for researchers in various fields, including immunology, stem cell biology, and oncology. The protocol provided in these application notes, along with the data interpretation guidelines, offers a comprehensive framework for the successful implementation of this technique. Adherence to proper sample preparation, antibody titration, and gating strategies is essential for obtaining accurate and reproducible results.

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